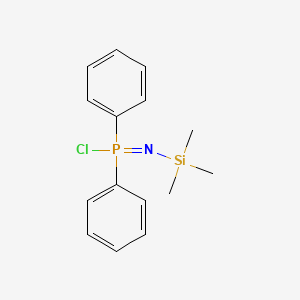
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound that belongs to the class of iminophosphonamides. This compound contains a phosphorus-nitrogen double bond (P=N) and is characterized by the presence of diphenyl and trimethylsilyl groups attached to the phosphorus and nitrogen atoms, respectively. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Phosphinimidic derivatives with various functional groups
Applications De Recherche Scientifique
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride involves its ability to act as a ligand, forming stable complexes with metal ions. The phosphorus-nitrogen double bond (P=N) provides a site for coordination, while the diphenyl and trimethylsilyl groups enhance its stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iminophosphonamides: Compounds with similar P=N bonds but different substituents.
Phosphine oxides: Oxidized derivatives with P=O bonds.
Phosphinamides: Compounds with P-N single bonds.
Uniqueness
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its combination of diphenyl and trimethylsilyl groups, which provide both steric and electronic effects, enhancing its stability and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90413-89-1 |
|---|---|
Formule moléculaire |
C15H19ClNPSi |
Poids moléculaire |
307.83 g/mol |
Nom IUPAC |
chloro-diphenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H19ClNPSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clé InChI |
SYAUVWIRGGLBLL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


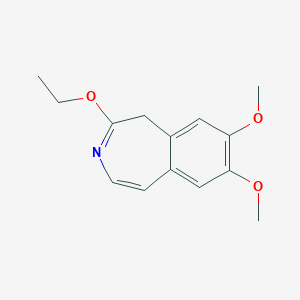


![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
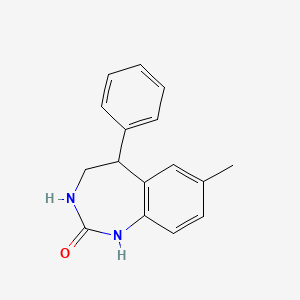
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
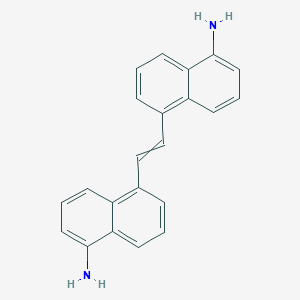
![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
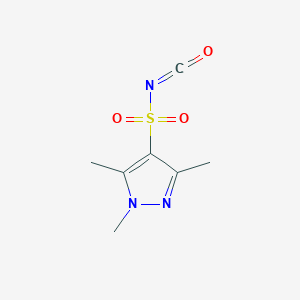
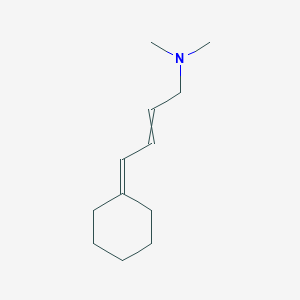

![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
